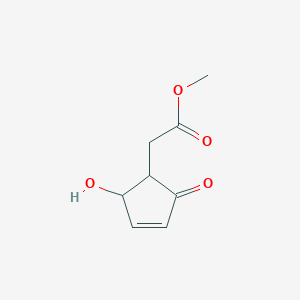
Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate: is an organic compound with a molecular formula of C₈H₁₀O₄ It is a derivative of cyclopentenone and is characterized by the presence of a hydroxy group and a keto group on the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate typically begins with commercially available starting materials such as cyclopentadiene and methyl acrylate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate can undergo oxidation reactions to form diketone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its structural similarity to certain bioactive molecules, it is explored for the development of new therapeutic agents.
Industry:
Fragrance Industry: The compound is used in the synthesis of fragrance molecules due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups on the cyclopentene ring allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: This compound is structurally similar but has a longer carbon chain, making it more hydrophobic.
Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: This compound has a similar cyclopentene ring but with different substituents, affecting its reactivity and applications.
Uniqueness: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate is unique due to the specific positioning of the hydroxy and keto groups on the cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
CAS No. |
92072-27-0 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 2-(2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)4-5-6(9)2-3-7(5)10/h2-3,5-6,9H,4H2,1H3 |
InChI Key |
MIVQZQMAIWWHME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(C=CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


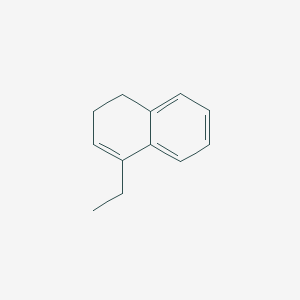
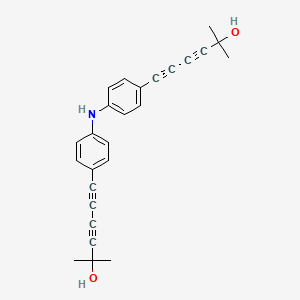

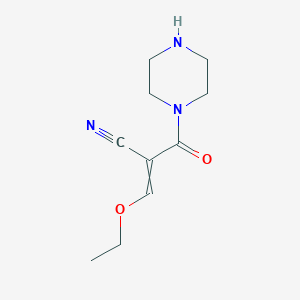
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

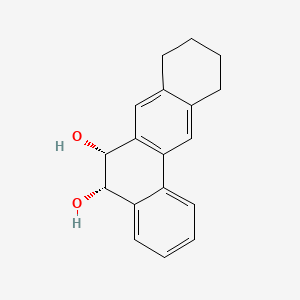
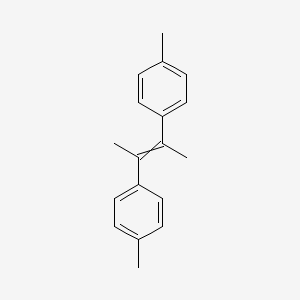
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
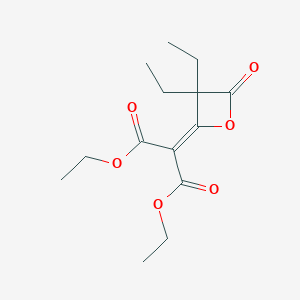
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
